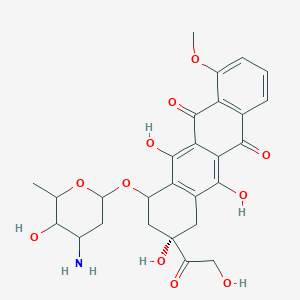
4\'-Epidoxorubicin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epirubicin is an anthracycline drug primarily used in chemotherapy. It is known for its effectiveness in treating various types of cancer, including breast cancer, ovarian cancer, gastric cancer, lung cancer, and lymphomas . Epirubicin works by intercalating DNA strands, which inhibits DNA and RNA synthesis, ultimately leading to cell death .
Méthodes De Préparation
Epirubicin is synthesized through a series of chemical reactions. The synthetic route involves the modification of doxorubicin, another anthracycline antibiotic. The key step in the synthesis is the epimerization of the hydroxyl group at the 4’ position of the sugar moiety, which differentiates epirubicin from doxorubicin . Industrial production methods involve large-scale chemical synthesis, followed by purification processes to ensure the compound’s purity and efficacy .
Analyse Des Réactions Chimiques
Epirubicin undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. It is highly unstable under alkaline hydrolysis even at room temperature and unstable to acid hydrolysis at elevated temperatures . The compound also undergoes oxidative degradation, forming several oxidative products such as 2-hydroxy-8-desacetylepirubicin-8-hydroperoxide and 4-hydroxy-8-desacetylepirubicin-8-hydroperoxide . Common reagents used in these reactions include ammonium formate, acetonitrile, and methanol .
Applications De Recherche Scientifique
Epirubicin has a wide range of scientific research applications. In medicine, it is used as a chemotherapy agent to treat various cancers . It is also being studied for its potential use in treating sepsis and septic shock, as it promotes tissue damage control and lessens the severity of sepsis . In addition, epirubicin is used in intravesical chemotherapy for non-muscle invasive bladder cancer . Its ability to intercalate DNA makes it a valuable tool in molecular biology research, particularly in studies involving DNA damage and repair mechanisms .
Mécanisme D'action
Epirubicin exerts its effects by intercalating between DNA base pairs, which inhibits the synthesis and function of DNA and RNA . This intercalation results in the formation of a complex that inhibits topoisomerase II activity, preventing the religation portion of the ligation-religation reaction catalyzed by topoisomerase II . This leads to DNA cleavage and ultimately cell death . Epirubicin also generates free radicals that cause additional damage to DNA and cell membranes .
Comparaison Avec Des Composés Similaires
Epirubicin is similar to other anthracyclines such as doxorubicin, daunorubicin, and idarubicin . epirubicin has a different spatial orientation of the hydroxyl group at the 4’ carbon of the sugar, which accounts for its faster elimination and reduced toxicity compared to doxorubicin . This unique feature makes epirubicin a preferred choice in some chemotherapy regimens due to its lower side-effect profile . Other similar compounds include mitoxantrone and valrubicin, which also belong to the anthracycline family and share similar mechanisms of action .
Propriétés
Formule moléculaire |
C27H29NO11 |
|---|---|
Poids moléculaire |
543.5 g/mol |
Nom IUPAC |
(9S)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/t10?,13?,15?,17?,22?,27-/m0/s1 |
Clé InChI |
AOJJSUZBOXZQNB-UFIVDHBISA-N |
SMILES isomérique |
CC1C(C(CC(O1)OC2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B14783053.png)
![tert-butyl (3S)-3-[(oxetan-3-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B14783058.png)
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methoxyphenyl)-6,9-dihydro-1H-purin-6-one](/img/structure/B14783066.png)
![3-[[(1R,4aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B14783073.png)
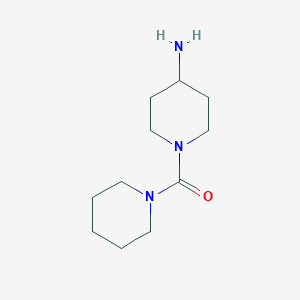
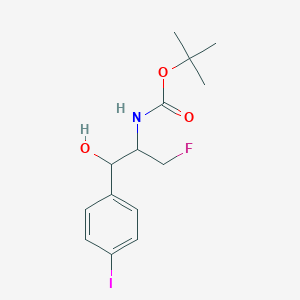
![tert-butyl 7-(phenylmethoxycarbonylamino)-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-5-carboxylate](/img/structure/B14783102.png)
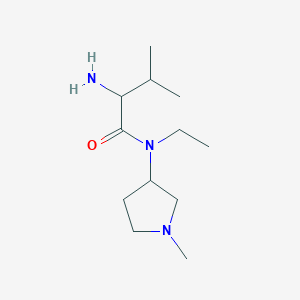
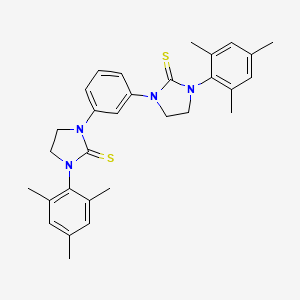
![4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde](/img/structure/B14783128.png)
![(6R,9S,13R)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol](/img/structure/B14783139.png)
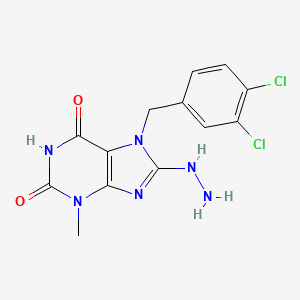
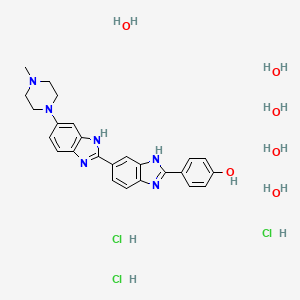
![N-(2-((3aR,8aS)-8,8a-Dihydro-3aH-indeno[1,2-d]oxazol-2-yl)-3-(trifluoromethyl)phenyl)-2-(diphenylphosphino)benzamide](/img/structure/B14783160.png)
